molecular formula C10H7F3O2 B1349031 4,4,4-Trifluoro-3-phenylbut-2-enoic acid CAS No. 2143-93-3

4,4,4-Trifluoro-3-phenylbut-2-enoic acid

Cat. No.: B1349031
CAS No.: 2143-93-3
M. Wt: 216.16 g/mol
InChI Key: IZLDRXUDBMVNKB-SOFGYWHQSA-N
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Description

4,4,4-Trifluoro-3-phenylbut-2-enoic acid is an organic compound with the molecular formula C10H7F3O2. It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butenoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-3-phenylbut-2-enoic acid typically involves the reaction of trifluoroacetic acid derivatives with phenyl-substituted alkenes. One common method includes the use of trifluoroacetic anhydride and phenylacetylene under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce saturated trifluoromethyl derivatives .

Mechanism of Action

The mechanism by which 4,4,4-trifluoro-3-phenylbut-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological molecules. The phenyl group contributes to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-3-phenylbut-2-enoic acid is unique due to the combination of the trifluoromethyl and phenyl groups, which impart specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity .

Properties

CAS No.

2143-93-3

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6+

InChI Key

IZLDRXUDBMVNKB-SOFGYWHQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C(=O)O)/C(F)(F)F

SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)O)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of the benzene ring and the ethylene group in the structure of 4,4,4-Trifluoro-3-phenylbut-2-enoic acid?

A1: The research paper states that the dihedral angle between the benzene ring and the ethylene plane in this compound is 76.34° with a standard deviation of 0.11°. [] This information suggests that the two planes are not coplanar and adopt a somewhat perpendicular orientation with respect to each other.

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